molecular formula C22H22N6O4S2 B12476659 2-{[({6-[2-(Acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[({6-[2-(Acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12476659
M. Wt: 498.6 g/mol
InChI Key: JOHYKWHTCUFDRX-UHFFFAOYSA-N
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Description

2-(2-{[6-(2-ACETAMIDOPHENYL)-5-OXO-4H-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a benzothiophene moiety, and multiple functional groups that contribute to its reactivity and potential biological activity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-(2-{[6-(2-ACETAMIDOPHENYL)-5-OXO-4H-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[6-(2-ACETAMIDOPHENYL)-5-OXO-4H-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with the insulin-like growth factor-1 receptor (IGF-1R), potentially through non-covalent interactions that affect the receptor’s activity . The pathways involved in its mechanism of action may include modulation of signaling cascades and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-{[6-(2-ACETAMIDOPHENYL)-5-OXO-4H-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the unique properties of 2-(2-{[6-(2-ACETAMIDOPHENYL)-5-OXO-4H-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE.

Properties

Molecular Formula

C22H22N6O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

2-[[2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H22N6O4S2/c1-11(29)24-14-8-4-2-6-12(14)18-20(32)26-22(28-27-18)33-10-16(30)25-21-17(19(23)31)13-7-3-5-9-15(13)34-21/h2,4,6,8H,3,5,7,9-10H2,1H3,(H2,23,31)(H,24,29)(H,25,30)(H,26,28,32)

InChI Key

JOHYKWHTCUFDRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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